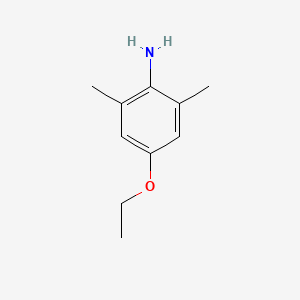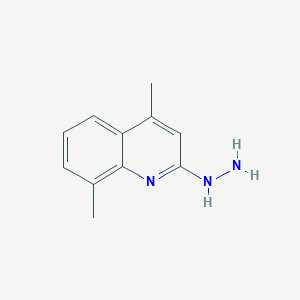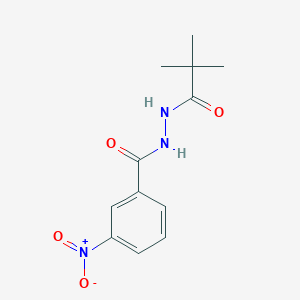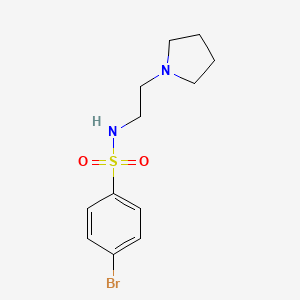
2,6-Xylidine, 4-ethoxy-
描述
2,6-Xylidine, 4-ethoxy- is an organic compound that belongs to the class of xylidines. Xylidines are derivatives of xylene, where the methyl groups are substituted with amino groups. This compound is characterized by the presence of an ethoxy group at the fourth position of the benzene ring, along with two methyl groups at the second and sixth positions. It is a colorless viscous liquid that is used in various industrial applications, including the production of pharmaceuticals and agrochemicals .
准备方法
The synthesis of 2,6-Xylidine, 4-ethoxy- typically involves the nitration of a xylene derivative followed by reduction. this method is not very efficient for this specific isomer. Instead, it is often prepared by treating the related xylenol with ammonia in the presence of oxide catalysts . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
化学反应分析
2,6-Xylidine, 4-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen in the presence of a catalyst, and various halogenating agents for substitution reactions. .
科学研究应用
2,6-Xylidine, 4-ethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Derivatives of this compound are used in the development of anesthetics and other therapeutic agents.
Industry: It is used in the production of dyes, antioxidants, and synthetic resins
作用机制
The mechanism of action of 2,6-Xylidine, 4-ethoxy- involves its interaction with specific molecular targets and pathways. For example, in its role as an intermediate in pharmaceutical synthesis, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
相似化合物的比较
2,6-Xylidine, 4-ethoxy- can be compared with other xylidine derivatives such as:
2,4-Xylidine: Another isomer with methyl groups at the second and fourth positions.
2,6-Dimethylaniline: Similar structure but without the ethoxy group.
4-Ethoxyaniline: Similar structure but with the ethoxy group at the fourth position and an amino group at the para position. The uniqueness of 2,6-Xylidine, 4-ethoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications
属性
IUPAC Name |
4-ethoxy-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCBJRBINCWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202576 | |
| Record name | 2,6-Xylidine, 4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54220-95-0 | |
| Record name | 2,6-Xylidine, 4-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054220950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Xylidine, 4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)



![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)
![11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1623317.png)
![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)
